Ethyl oxo(2-oxocyclohexyl)acetate
Overview
Description
Ethyl oxo(2-oxocyclohexyl)acetate is a chemical compound that has been synthesized and characterized through various methods, including NMR, IR, and mass spectral studies. Its crystal structure has been confirmed by X-ray diffraction studies. The compound is of interest due to its structural features and potential for contributing to various fields of chemical research.
Synthesis Analysis
The synthesis of Ethyl oxo(2-oxocyclohexyl)acetate involves regioselective addition reactions and condensation processes. For instance, aromatic amines can react with activated exocyclic C=C bonds to produce regioselective addition products. These synthetic pathways offer insights into the compound's formation and the influence of different reactants and conditions on the product yield and specificity (Koz’minykh et al., 2006).
Molecular Structure Analysis
Detailed structural analyses have been conducted, including crystal structure determinations and Hirshfeld surface analyses. These studies reveal the compound's crystallization in specific space groups, unit cell parameters, and the nature of intermolecular contacts. Such detailed structural information is crucial for understanding the compound's stability and reactivity (Jyothi et al., 2017).
Chemical Reactions and Properties
Ethyl oxo(2-oxocyclohexyl)acetate participates in various chemical reactions, including cyclocondensation reactions, which are essential for synthesizing polyazaheterocycles. These reactions are influenced by the flow of electron density and can be analyzed using bond evolution theory to understand the reaction mechanisms (Maraf et al., 2021).
Physical Properties Analysis
The physical properties of Ethyl oxo(2-oxocyclohexyl)acetate, such as its crystallization behavior and molecular dimensions, can be deduced from X-ray diffraction data. These properties are essential for predicting the compound's behavior in different physical contexts and for its application in further chemical syntheses.
Chemical Properties Analysis
The chemical properties, including reactivity patterns and stability under various conditions, have been studied through spectroscopic methods and molecular docking studies. These analyses provide insights into the compound's potential interactions and its utility in further chemical research (El-Azab et al., 2016).
Scientific Research Applications
Synthesis of Complex Organic Molecules
- Ethyl 2-(2-oxocyclohexyl)acetate plays a crucial role in the synthesis of various complex organic molecules. For example, it has been used to create methanoindoloquinolines, methanoindolobenzoxazinediones, and methanoquinazolophthalazines through reactions with aminonorbornane/enecarboxylic acids and aminonorbornane/enecarbohydrazides. These compounds are significant due to their potential applications in medicinal chemistry and material science (Stájer et al., 2005).
Pharmaceutical Synthesis
- In pharmaceutical research, ethyl 2-(2-oxocyclohexyl)acetates are used as building blocks. A notable example is their use in a desaturative approach for synthesizing oxindoles. This method involves coupling ethyl 2-(2-oxocyclohexyl)acetates with primary amine building blocks, a process that has been applied to modify amino acids and drugs like mexiletine, as well as in the formation of dihydroquinolinones (Caldora et al., 2021).
Organic Chemistry Research
- This compound has been used in the regioselective addition of aromatic amines, resulting in the formation of methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates. This process is significant for its application in the synthesis of organic compounds with potential use in materials science and pharmacology (Koz’minykh et al., 2006).
Enzymatic Reduction Studies
- The enzymatic reduction of ethyl (2-oxocyclohexyl) acetates by baker's yeast has been studied for its enantio- and diastereoselectivity. This research provides insights into the biocatalytic applications of yeast and the production of optically pure compounds (Ganaha et al., 1998).
Marine Natural Products
- Research on marine fungi has led to the isolation of new compounds using ethyl acetate extracts. Although not directly using ethyl oxo(2-oxocyclohexyl)acetate, this study shows the broader context of using related esters in the field of marine natural products and their potential biomedical applications (Wu et al., 2010).
Safety And Hazards
Ethyl oxo(2-oxocyclohexyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and can cause serious eye irritation . It may also cause drowsiness or dizziness . The safety information pictograms include GHS07 . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .
properties
IUPAC Name |
ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQOFNOENHOIFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxo(2-oxocyclohexyl)acetate | |
CAS RN |
5396-14-5 | |
Record name | Ethyl oxo(2-oxocyclohexyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5396-14-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.